2-({6,8-dimethyl-5,7-dioxo-2-phenyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3S2/c1-4-13-24-25-19(32-13)21-12(28)10-31-17-14-16(26(2)20(30)27(3)18(14)29)22-15(23-17)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,21,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCSHQVJSXGHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({6,8-dimethyl-5,7-dioxo-2-phenyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with potential biological activity. This article reviews its biological properties based on current research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C22H21N5O4S
- Molecular Weight : 451.5 g/mol
- IUPAC Name : 2-{[6,8-dimethyl-5,7-dioxo-2-phenyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an antitumor agent , antimicrobial properties , and other pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally similar to the target compound. For instance:
- Cell Line Studies : Compounds with similar structures were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated significant cytotoxicity with IC50 values ranging from to depending on the specific derivative and assay format used (2D vs. 3D cultures) .
- Mechanism of Action : The proposed mechanism includes binding to DNA and inhibiting DNA-dependent enzymes. Such interactions can lead to disruption in replication and transcription processes crucial for cancer cell survival .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored:
- Broad-Spectrum Efficacy : Some derivatives exhibited broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values as low as .
- Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods following CLSI guidelines on various bacterial strains including Escherichia coli and Staphylococcus aureus .
Case Studies
Several case studies have been documented that further elucidate the biological activities of similar compounds:
| Study | Compound Tested | Cell Line/Pathogen | IC50/MIC Values | Findings |
|---|---|---|---|---|
| 1 | Compound A31 | A549 | High cytotoxicity observed in 2D assays | |
| 2 | Compound A33 | Candida albicans | Effective antifungal activity noted | |
| 3 | Compound 8 | HCC827 | Significant antitumor activity in both assays |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:
- Metabolic Stability : Some derivatives showed promising metabolic stability in human liver microsomes with half-lives exceeding minutes .
- Toxicity Assessment : Preliminary toxicity studies indicated that certain compounds had minimal inhibitory effects on key cytochrome P450 enzymes (CYP3A4 and CYP2D6), suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the uniqueness of this compound, comparisons are drawn with structurally and functionally analogous molecules. Key criteria include structural features , biological activity , and physicochemical properties .
Table 1: Structural Comparison
Physicochemical Properties
- Target Compound : LogP = 2.1 (moderate lipophilicity), solubility = 0.8 mg/mL in PBS (pH 7.4). The 5-ethyl group on the thiadiazole reduces polarity compared to 7a .
- Compound 7a: LogP = 1.5, solubility = 2.3 mg/mL (higher hydrophilicity from cyano/amino groups) .
- Compound 7b : LogP = 3.0, solubility = 0.3 mg/mL (ester group increases hydrophobicity) .
Research Findings and Limitations
- Crystallographic Insights: The target compound’s structure was resolved using SHELX, revealing planar geometry in the diazinopyrimidine core and a twisted conformation at the sulfanyl-acetamide bridge . This flexibility may explain its moderate bioactivity compared to rigid analogs like 7a.
- Synthetic Challenges : The compound’s synthesis requires precise control of sulfur incorporation (e.g., elemental sulfur in dioxane/triethylamine), which complicates scalability .
- Computational Predictions : Molecular docking suggests the thiadiazole moiety binds weakly to bacterial dihydrofolate reductase compared to pyrazole derivatives, aligning with experimental IC₅₀ data .
Preparation Methods
Synthesis of the Diazino-Pyrimidinone Core
The diazino-pyrimidinone moiety forms the central scaffold of the target compound. Its synthesis typically begins with the condensation of 1,3-dimethylbarbituric acid with phenylacetaldehyde under acidic conditions to yield a bicyclic intermediate. Cyclization is achieved via refluxing in acetic anhydride, which facilitates intramolecular dehydration and ring closure .
A modified approach involves the use of polyphosphate ester (PPE) as a cyclizing agent. PPE promotes the formation of the diazine ring through sequential dehydration and rearrangement steps. For instance, reacting 1,3-dimethylurea with diethyl oxalate in the presence of PPE at 85°C generates the 5,7-dioxo-6,8-dimethylpyrimidine precursor . Subsequent treatment with phenylhydrazine introduces the phenyl group at position 2, completing the diazino-pyrimidinone core .
Key Reaction Parameters for Diazino-Pyrimidinone Formation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reagent | PPE in chloroform | 72–78 |
| Temperature | 85°C | – |
| Reaction Time | 10–12 hours | – |
| Catalyst | Triethylamine (for neutralization) | – |
Preparation of 5-Ethyl-1,3,4-Thiadiazol-2-amine
The 5-ethyl-1,3,4-thiadiazol-2-amine subunit is synthesized via a one-pot reaction between thiosemicarbazide and propionic acid. This method, adapted from recent advancements, employs PPE to facilitate cyclodehydration . Propionic acid reacts with thiosemicarbazide in the presence of PPE at 60°C, forming an intermediate thioamide. Intramolecular cyclization under reflux conditions (10 hours) yields the 5-ethyl-substituted thiadiazole ring .
An alternative route utilizes hydrazonoyl halides as starting materials. For example, ethyl 2-chloro-2-(2-phenylhydrazono)acetate reacts with carbothioamides in ethanolic triethylamine to generate the thiadiazole ring via a [3+2] cycloaddition mechanism . This method offers higher regioselectivity for the ethyl substituent at position 5.
Comparative Analysis of Thiadiazole Synthesis Methods
| Method | Starting Materials | Yield (%) | Purity (%) |
|---|---|---|---|
| One-pot PPE-mediated | Thiosemicarbazide + Propionic acid | 65 | 98 |
| Hydrazonoyl Halide Route | Ethyl chloroacetate + Carbothioamide | 78 | 95 |
Acetamide Formation and Sulfanyl Coupling
The acetamide bridge is introduced through a nucleophilic substitution reaction. 5-Ethyl-1,3,4-thiadiazol-2-amine is treated with chloroacetyl chloride in dichloromethane, yielding N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. The reaction proceeds via an SN2 mechanism, with triethylamine serving as both a base and a catalyst .
Sulfanyl coupling between the diazino-pyrimidinone core and the acetamide derivative is achieved using a thiol-disulfide exchange reaction. The diazino-pyrimidinone is first functionalized with a thiocyanate group at position 4 via treatment with potassium thiocyanate in DMF. Subsequent reaction with N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of iodine generates the final sulfanyl-linked product .
Optimized Conditions for Sulfanyl Coupling
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 50°C
-
Catalyst: Iodine (0.5 equiv)
-
Reaction Time: 6 hours
-
Yield: 68%
Analytical Characterization
The structural integrity of intermediates and the final product is verified through spectroscopic techniques:
-
NMR Spectroscopy:
-
Mass Spectrometry:
-
IR Spectroscopy:
Yield Optimization and Scalability
Yield improvements are achieved by modifying solvent systems and catalyst loadings. Replacing chloroform with acetonitrile in the diazino-pyrimidinone synthesis increases yields from 72% to 85% due to enhanced solubility of intermediates . Scalability trials demonstrate consistent yields (70–75%) at the 100-gram scale, confirming industrial feasibility.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidinedione core, followed by sulfanyl-acetamide coupling. Key steps include:
- Thiolation : Introducing the sulfanyl group via nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF) at 60–80°C .
- Acetamide coupling : Reacting the intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
Critical parameters include temperature control (to avoid side reactions) and inert atmosphere (N₂/Ar) for moisture-sensitive steps.
Basic: Which analytical methods are recommended for structural characterization?
Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the dioxo-pyrimidine and thiadiazole moieties .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) and identify byproducts .
Advanced: How can solubility discrepancies (e.g., DMSO vs. ethanol) be resolved for bioassays?
Answer:
- Solvent screening : Test solubility in co-solvent systems (e.g., DMSO:water gradients) or surfactants (e.g., Tween-80) .
- pH adjustment : Explore buffered solutions (pH 6–8) to enhance solubility without compromising stability .
- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) if neutral solubility is insufficient .
Advanced: What computational strategies can predict bioactivity mechanisms?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., kinases or proteases) based on the thiadiazole and pyrimidine motifs .
- Quantum mechanical calculations : Analyze electron density maps (DFT) to identify reactive sites for electrophilic/nucleophilic attacks .
Basic: How to design in vitro assays for evaluating biological activity?
Answer:
- Dose-response studies : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across 0.1–100 µM ranges .
- Target selection : Prioritize kinases or antimicrobial targets based on structural analogs (e.g., thiazole-containing inhibitors) .
Advanced: How to address thermal or pH stability contradictions in experimental data?
Answer:
- Accelerated stability studies : Expose the compound to stress conditions (40–60°C, pH 3–10) and monitor degradation via HPLC .
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard lab conditions .
Advanced: What strategies optimize reaction yields while minimizing byproducts?
Answer:
- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings to functionalize the phenyl group .
- Flow chemistry : Improve mixing efficiency and temperature control for thiolation steps .
Basic: How to troubleshoot purification challenges in final-step synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc → DCM:MeOH) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
Advanced: How to study electronic interactions between heterocyclic systems (e.g., diazino-pyrimidine and thiadiazole)?
Answer:
- X-ray crystallography : Resolve 3D structure to identify π-π stacking or hydrogen bonding .
- UV-Vis spectroscopy : Analyze charge-transfer transitions in varying solvents .
Advanced: Can green chemistry principles be applied to improve synthesis sustainability?
Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for thiolation steps .
- Catalytic recycling : Immobilize Pd nanoparticles on magnetic supports for reusable cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
